

Synthetic methods for producing 4-quinazolinone derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B1460681

[Get Quote](#)

Application Note & Protocols

Synthetic Strategies for 4-Quinazolinone Derivatives: A Guide for Medicinal Chemistry Professionals

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.^{[1][2]} Its derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, antibacterial, and CNS-acting agents, making the development of efficient and versatile synthetic routes a critical focus for drug discovery professionals.^{[3][4][5]} This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing 4-quinazolinone derivatives. We will explore classical condensation reactions, such as the venerable Niementowski synthesis, and contrast them with modern, high-efficiency techniques including microwave-assisted organic synthesis (MAOS) and transition-metal-catalyzed C-N bond formations. This document is designed to serve as a practical resource for researchers, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to guide the selection of the optimal synthetic strategy.

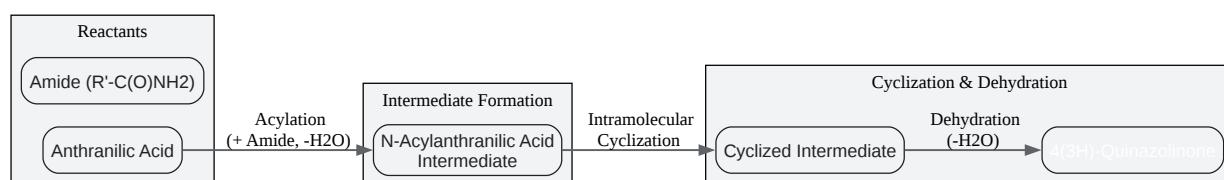
Introduction: The 4-Quinazolinone Core in Drug Discovery

The fusion of a benzene ring with a pyrimidine ring to form the quinazoline system gives rise to a structurally versatile and biologically significant class of heterocyclic compounds.^{[6][7]} When a carbonyl group is present at the C-4 position, the resulting 4(3H)-quinazolinone scaffold exhibits a remarkable capacity to interact with a diverse range of biological targets. This has led to its classification as a "privileged" scaffold in drug design.^[1]

The clinical success of quinazolinone-based drugs validates this status. For instance, Gefitinib and Erlotinib are potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in cancer therapy, while Idelalisib targets PI3K δ in certain types of blood cancers.^{[2][5][8]} The first synthetic quinazolinone drug, Methaqualone, was introduced in 1951 for its sedative-hypnotic effects.^[3] The broad applicability of this scaffold continues to drive innovation in synthetic chemistry, demanding methods that are not only efficient but also tolerant of the diverse functional groups required for modern drug development.^{[2][4]}

This guide will bridge foundational knowledge with contemporary practice, providing the necessary tools to approach the synthesis of these vital compounds with confidence and strategic insight.

Section 1: Classical Synthetic Routes


The foundational methods for synthesizing 4-quinazolinones typically involve the cyclocondensation of anthranilic acid derivatives. While often requiring harsh conditions, they remain relevant for their simplicity and scalability.

The Niementowski Synthesis

The Niementowski synthesis, first reported in 1895, is a straightforward and widely used method for preparing 4(3H)-quinazolinones.^{[9][10]} The reaction involves the thermal condensation of an anthranilic acid with an amide.^[1] The versatility of this method allows for substitution on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials.^[1]

Mechanism & Causality: The reaction proceeds via an initial acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization, driven by the proximity of the carboxylic acid and amide functionalities, followed by dehydration to yield the stable, aromatic 4(3H)-quinazolinone ring system.^{[1][11]} Elevated temperatures (typically 130–150°C) are required to overcome the activation energy for both the initial acylation and the final dehydration step.^[1]

Niementowski Synthesis Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

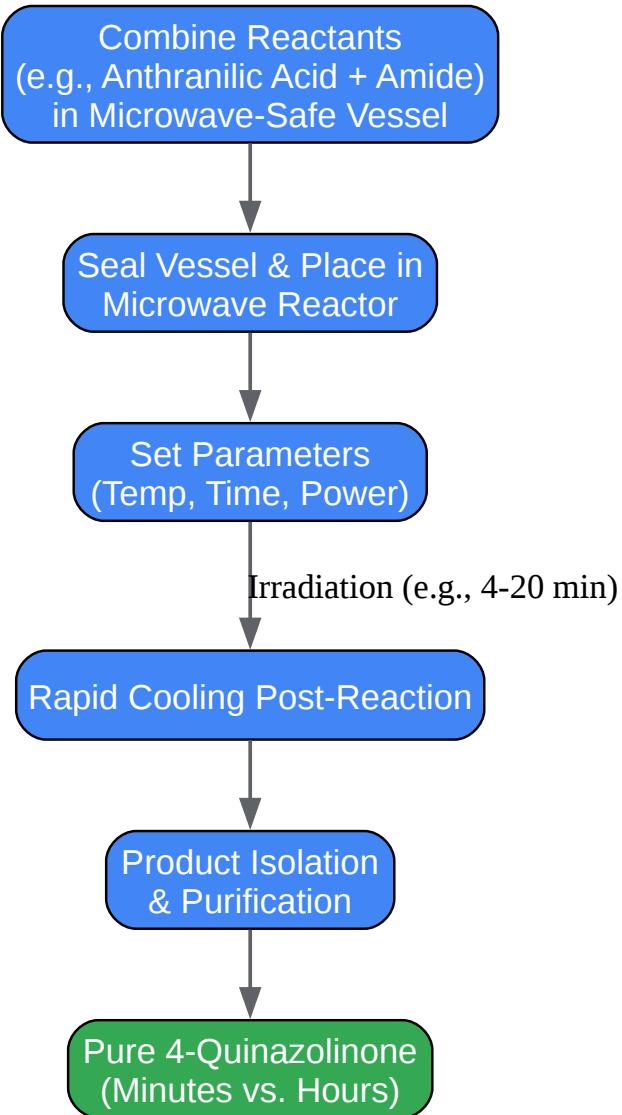
Protocol 1: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

This protocol is adapted from the classical thermal condensation method.[\[9\]](#)

- Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1.37 g, 10 mmol) and an excess of acetamide (3.54 g, 60 mmol).
- Thermal Condensation: Heat the reaction mixture in an oil bath maintained at 140-150°C. The mixture will melt and begin to reflux.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The reaction is typically complete within 3-4 hours.
- Isolation: After completion, allow the mixture to cool to room temperature. The mixture will solidify.
- Purification: Add 20 mL of cold water to the flask and break up the solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove excess acetamide.
- Recrystallization: Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure 2-methyl-4(3H)-quinazolinone as a white crystalline solid.

Section 2: Modern Synthetic Methodologies

To overcome the limitations of classical methods, such as long reaction times and high temperatures, modern techniques have been developed. These approaches offer improved yields, shorter reaction times, and broader substrate scope.


Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[\[12\]](#) For the synthesis of quinazolinones, MAOS significantly reduces reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[\[1\]](#)[\[13\]](#) This is particularly effective for the Niementowski synthesis and related condensations.[\[14\]](#)[\[15\]](#)

Causality: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and efficient internal heating that is not reliant on thermal conductivity. This leads to a significant increase

in the rate of reaction, often allowing reactions to be completed in minutes at temperatures similar to or slightly higher than conventional methods.[12][16]

Microwave-Assisted Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for Microwave-Assisted Synthesis.

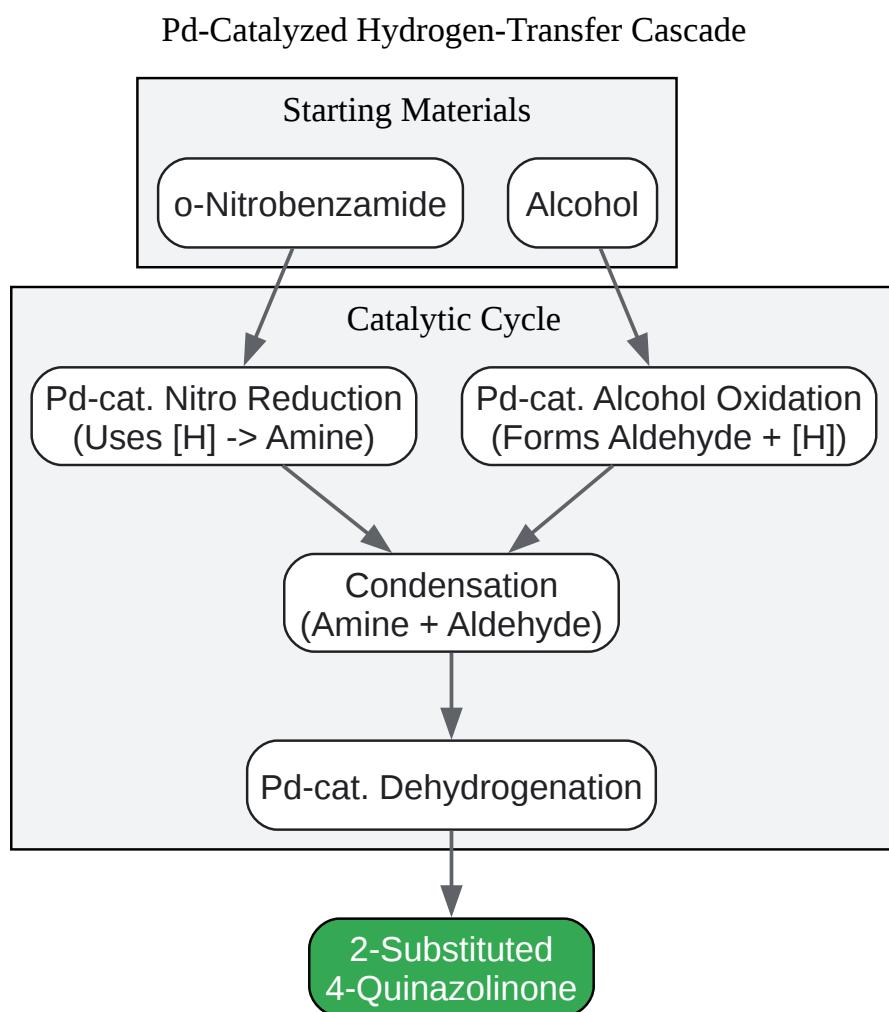
Protocol 2: Microwave-Assisted Synthesis of a 3-Aryl-4(3H)-quinazolinone

This protocol is based on a copper-catalyzed reaction that benefits from microwave heating for coupling with less reactive aromatic amines.[17][18]

- Reactant Preparation: To a 10 mL microwave reaction vial, add ethyl 2-isocyanobenzoate (0.088 g, 0.5 mmol), the desired aromatic amine (1.0 mmol), Cu(OAc)₂·H₂O (0.010 g, 0.05 mmol, 10 mol%), and triethylamine (Et₃N) (0.140 mL, 1.0 mmol).
- Solvent Addition: Add anisole (2.0 mL) as the solvent.
- Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 20 minutes.
- Quenching and Extraction: After the reaction, cool the vial to room temperature. Add dichloromethane (CH₂Cl₂) (15 mL) and a saturated aqueous solution of NaHCO₃ (15 mL). Separate the layers.
- Workup: Wash the aqueous layer twice more with CH₂Cl₂ (2 x 10 mL). Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-arylated quinazolin-4(3H)-one.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method	Temperature (°C)	Time	Typical Yield	Reference
Conventional Niementowski	140-150	3-5 hours	60-75%	[9]
Microwave-Assisted (Solvent-Free)	160	10-30 min	80-95%	[15][19]
Microwave-Assisted (Cu-catalyzed)	150	20 min	60-85%	[17][18]


Transition Metal-Catalyzed Syntheses

The use of transition metals, particularly palladium and copper, has revolutionized the synthesis of heterocyclic compounds, and 4-quinazolinones are no exception. These methods often proceed under milder conditions and exhibit excellent functional group tolerance.[20][21]

Palladium catalysts are highly effective for constructing the quinazolinone core through various strategies, including C-H activation, carbonylative cyclization, and one-pot cascade reactions.[20][22][23] A

particularly elegant approach involves a hydrogen-transfer cascade reaction starting from readily available o-nitrobenzamides and alcohols, avoiding the need for external oxidants or reductants.[24][25]

Mechanism & Causality: In the hydrogen-transfer cascade, the palladium catalyst first facilitates the oxidation of the alcohol to an aldehyde. The hydrogen generated is then used *in situ* by the same catalyst to reduce the nitro group of the o-nitrobenzamide to an amine. The resulting o-aminobenzamide condenses with the aldehyde, and a final dehydrogenation step, again mediated by the palladium catalyst, yields the aromatic quinazolinone. This atom-economical process combines multiple transformations into a single, efficient operation.[24]

[Click to download full resolution via product page](#)

Caption: Logical flow of the one-pot Pd-catalyzed cascade reaction.

Protocol 3: Palladium-Catalyzed One-Pot Synthesis from o-Nitrobenzamide and Benzyl Alcohol

This protocol is adapted from the hydrogen-transfer methodology.[\[24\]](#)

- Reactant Setup: In an oven-dried Schlenk tube, combine o-nitrobenzamide (0.166 g, 1.0 mmol), benzyl alcohol (0.130 g, 1.2 mmol), Pd(dppf)Cl₂ (0.037 g, 0.05 mmol, 5 mol%), and K₂CO₃ (0.276 g, 2.0 mmol).
- Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
- Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL) via syringe.
- Reaction: Stir the mixture at 120°C for 24 hours.
- Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield the pure 2-phenyl-4(3H)-quinazolinone.

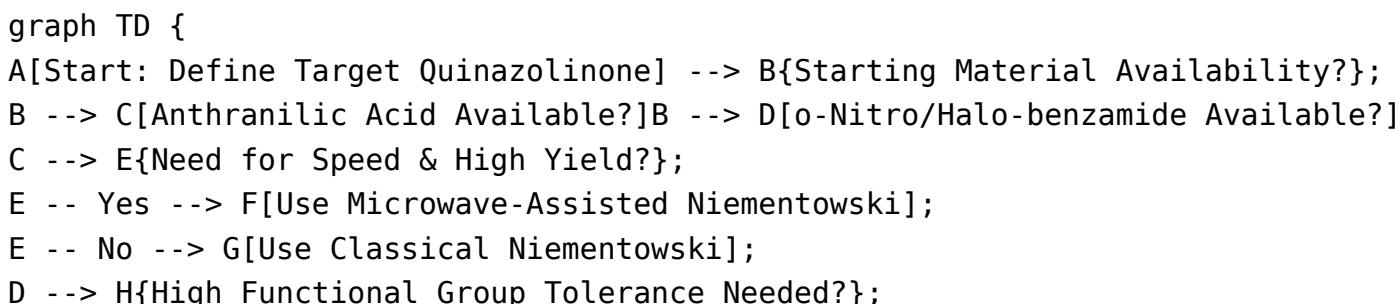
Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium-based systems.[\[26\]](#) These methods are effective for various C-N bond-forming reactions leading to quinazolinones, such as the coupling of 2-halobenzamides with nitriles or the cyclocondensation of 2-isocyanobenzoates with amines.[\[17\]](#)[\[18\]](#)[\[27\]](#)

Causality: Copper(II) acetate acts as an efficient catalyst for the imidoylative cross-coupling between an isocyanide and an amine. The catalyst facilitates the insertion of the isocyanide into the N-H bond of the amine, which is followed by an intramolecular cyclocondensation/elimination sequence to form the final product. The use of a mild base like Et₃N is sufficient to promote the reaction without harsh conditions.[\[17\]](#)[\[18\]](#)

Protocol 4: Copper-Catalyzed Synthesis from an Isocyanide and an Aliphatic Amine

This protocol is based on the isocyanide insertion methodology.[\[17\]](#)[\[18\]](#)

- Reactant Setup: To a solution of ethyl 2-isocyanobenzoate (0.088 g, 0.5 mmol) in anisole (2.0 mL) in a screw-cap vial, add the aliphatic amine (1.0 mmol).
- Catalyst and Base: Add Et₃N (0.140 mL, 1.0 mmol) followed by Cu(OAc)₂·H₂O (0.010 g, 0.05 mmol, 10 mol%).


- Reaction: Stir the resulting mixture at 80°C for 5 hours.
- Workup: After cooling, add CH₂Cl₂ and a saturated aqueous solution of NaHCO₃. Separate the layers and wash the aqueous layer twice with CH₂Cl₂.
- Purification: Combine the organic fractions, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to afford the 3-alkyl-4(3H)-quinazolinone.

Section 3: Comparative Analysis and Method Selection

Choosing the appropriate synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, required scale, and tolerance to reaction conditions.

Table 2: Summary and Comparison of Synthetic Methods

Method	Starting Materials	Key Advantages	Key Limitations
Niementowski (Thermal)	Anthranilic Acid, Amide	Simple, inexpensive reagents, scalable	High temperatures, long reaction times, limited scope
Microwave-Assisted	Various (e.g., Anthranilic Acid)	Extremely fast, high yields, improved efficiency	Requires specialized equipment, potential pressure buildup
Palladium-Catalyzed	o-Nitro/Halo-benzamides, Alcohols	High functional group tolerance, mild conditions, atom-economical cascades	Expensive catalyst, potential for heavy metal contamination
Copper-Catalyzed	o-Halo/Isocyano-benzamides, Amines	More economical/sustainable than Pd, good yields, mild conditions	Substrate scope can be narrower than Pd, may require ligands


```
H -- Yes --> I[Use Palladium-Catalyzed Cascade];
H -- No --> J{Cost/Sustainability a Major Factor?};
J -- Yes --> K[Use Copper-Catalyzed Method];
J -- No --> I;
F --> L[End Product];
G --> L[End Product];
I --> L[End Product];
K --> L[End Product];

style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style L fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#4285F4,fontcolor:#FFFFFF
style G fill:#4285F4,fontcolor:#FFFFFF
style I fill:#EA4335,fontcolor:#FFFFFF
style K fill:#EA4335,fontcolor:#FFFFFF
style C fill:#FFFFFF,stroke:#5F6368,fontcolor:#202124
style D fill:#FFFFFF,stroke:#5F6368,fontcolor:#202124

}
```

Caption: Decision workflow for selecting a synthetic method.

Conclusion

The synthesis of 4-quinazolinone derivatives has evolved significantly from classical thermal condensations to sophisticated, high-efficiency modern methodologies. While the Niementowski synthesis remains a valuable tool, microwave-assisted and transition-metal-catalyzed approaches offer unparalleled advantages in speed, yield, and functional group compatibility, which are critical for the fast-paced environment of drug discovery. The palladium-catalyzed hydrogen-transfer cascade represents a pinnacle of atom economy and step efficiency, while copper-catalyzed methods provide a more sustainable path for C-N bond formation. By understanding the causality behind each method and having access to validated protocols, researchers can strategically select and execute the optimal synthesis for their target molecules, accelerating the discovery of next-generation therapeutics based on this remarkable scaffold.

References

- Van der Heiden, S. et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. *The Journal of Organic Chemistry*, 85(11), 7438–7448.
- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
- Kang, H.-J. et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. *Heterocyclic Communications*.
- Li, F. et al. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. *RSC Advances*, 11(23), 13985-13989.
- Li, F. et al. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Publishing.
- Organic Chemistry Portal. (2024). Synthesis of quinazolinones. Organic Chemistry Portal.
- Naik, P. K. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. *Molecules*, 28(2), 857.
- ResearchGate. (2023). Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione. ResearchGate.
- Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia.
- Kumar, A. et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics International.
- ResearchGate. (2015). The Friedländer Synthesis of Quinolines. ResearchGate.
- Ma, B. et al. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines. *Journal of Organic Chemistry*, 76(15), 6362-6.
- Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals.
- Development of Science. (2025). Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. Development of Science.
- Iqbal, M. A. et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science Publishers.
- ResearchGate. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate.
- Ye, Z. et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. *Molecules*, 29(10), 2339.
- Ziarani, G. M., & Fathi Vavsari, V. (2018). Synthesis of 4-quinazolinones by transition metal-catalyzed processes (microreview). *Chemistry of Heterocyclic Compounds*, 54, 1-7.
- Unknown. (n.d.). Camps Quinoline Synthesis. Source Not Found.
- Fathi Vavsari, V. & Ziarani, G. M. (2018). Synthesis of 4-quinazolinones by transition metal-catalyzed processes. *Chemistry of Heterocyclic Compounds*.
- Van der Heiden, S. et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. ACS Publications.
- Sharma, P. et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. *Molecules*, 25(21), 5038.
- ResearchGate. (2023). Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. ResearchGate.

- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
- ResearchGate. (2023). Copper-catalyzed synthesis of quinazolin-4-ones. ResearchGate.
- International Journal of Pharmaceutical Research and Applications. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. IJPRA.
- Al-Suwaidan, I. A. et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. *Molecules*, 23(10), 2443.
- Amrutkar, S. V. et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library.
- Musioli, R. & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. *Der Pharma Chemica*, 1(1), 63-69.
- Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. *Pharmaceuticals*, 16(4), 522.
- ResearchGate. (2018). Palladium-catalyzed synthesis of 4(3H)-quinazolinones in the presence... ResearchGate.
- Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia.
- Khan, I. et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. *Chemistry & Biodiversity*, 19(6), e202200139.
- ResearchGate. (2023). Synthetic methods for 4-quinazolinone derivatives. ResearchGate.
- Cheng, C.-C. (2005). The Friedländer Synthesis of Quinolines. *Organic Reactions*.
- Wujec, M. et al. (2021). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. *Molecules*, 26(15), 4487.
- Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar.
- Khodarahmi, G. et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. *Research in Pharmaceutical Sciences*, 7(5), S913.
- Wikipedia. (n.d.). Camps quinoline synthesis. Wikipedia.
- Arachchige, K. T. P. & Yi, S. C. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. *Frontiers in Chemistry*, 9, 760971.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. derpharmacemica.com [derpharmacemica.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]
- 20. hgs.osi.lv [hgs.osi.lv]
- 21. SYNTHESIS OF 4-QUINAZOLINONES BY TRANSITION METAL-CATALYZED PROCESSES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 22. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. devos.uz [devos.uz]
- 27. Quinazolinone synthesis [organic-chemistry.org]

- To cite this document: BenchChem. [Synthetic methods for producing 4-quinazolinone derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1460681#synthetic-methods-for-producing-4-quinazolinone-derivatives\]](https://www.benchchem.com/product/b1460681#synthetic-methods-for-producing-4-quinazolinone-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com